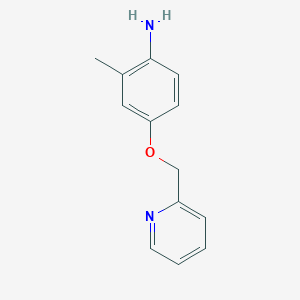

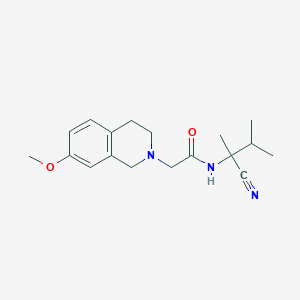

2-Methyl-4-(pyridin-2-ylmethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

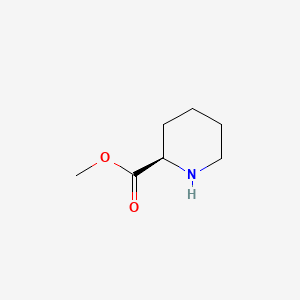

2-Methyl-4-(pyridin-2-ylmethoxy)aniline is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26306 . It is also known by its CAS number 105326-87-2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an aniline ring via a methoxy group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación

Photoluminescent Properties and Coordination Chemistry

- Syntheses and Photoluminescent Properties : A study on the synthesis of coordination polymers constructed from flexible hexadentate di-Schiff base ligands, including compounds related to 2-Methyl-4-(pyridin-2-ylmethoxy)aniline, revealed complex 3D frameworks with significant photoluminescent properties. These frameworks incorporate Ag–C bonds and exhibit unique thermal stabilities and UV-vis absorption characteristics, suggesting applications in photoluminescent materials (Sun et al., 2012).

Catalysis and Chemical Reactions

- Catalytic Properties : Novel cationic η3-methallyl palladium complexes bearing pyridinyl-imine ligands, derived from compounds similar to this compound, were synthesized and characterized. These complexes demonstrated potential as catalysts in chemical reactions, opening avenues for research in catalytic processes (Dridi et al., 2014).

Material Science and Polymer Research

- Anticorrosive Properties : The anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel in acidic solutions were investigated, showcasing the potential of such compounds in corrosion protection. This research provides insight into the development of new anticorrosive materials for industrial applications (Alam et al., 2016).

Electronic and Optical Materials

- Electrocatalytic Properties : A study on the synthesis and characterization of a custom-designed conjugated polymer with a pyridine side chain explored its potential application in electrochemical fuel generation, including hydrogen production and CO2 reduction. The polymer exhibits promising electrocatalytic behavior, highlighting its utility in energy conversion and storage technologies (Hursán et al., 2016).

Coordination Polymers and Molecular Structures

- Coordination Polymers : The formation of coordination polymers and macrocycles using flexible bis(2-pyridyl) ligands, including derivatives of this compound, has been reported. These structures depend on ligand choice and stoichiometry, showing diverse applications in molecular engineering and supramolecular chemistry (Oh et al., 2005).

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used in promoting c–h amination mediated by cupric acetate .

Mode of Action

The mode of action of 2-Methyl-4-(pyridin-2-ylmethoxy)aniline involves the β-C (sp2)–H bonds of benzamide derivatives being effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .

Result of Action

It is known that similar compounds exhibit excellent antiproliferative activity against certain cell lines .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-4-(pyridin-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-8-12(5-6-13(10)14)16-9-11-4-2-3-7-15-11/h2-8H,9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFRHRVATVHQBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

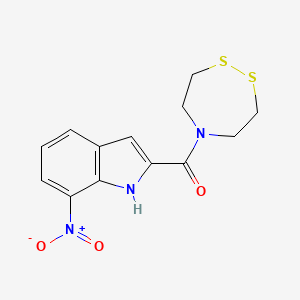

![(2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2706930.png)

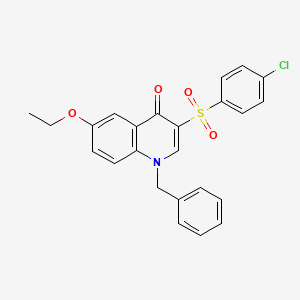

![N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2706931.png)

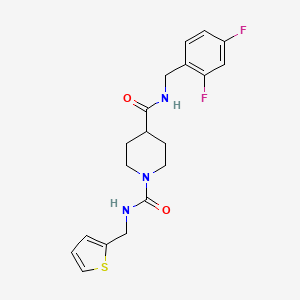

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)

![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)